molecular formula C26H22Cl2N4O4S B11657812 N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-(2-chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-4-methylbenzene-1-sulfonamide

N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-(2-chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B11657812
M. Wt: 557.4 g/mol
InChI Key: WONXZHOGNANCIM-WKULSOCRSA-N
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Description

“N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-(2-chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-4-methylbenzene-1-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-(2-chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-4-methylbenzene-1-sulfonamide” typically involves multi-step organic reactions. The process may include:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the quinoline moiety: This step may involve the condensation of a quinoline derivative with an appropriate aldehyde or ketone to form the desired hydrazone linkage.

    Final coupling: The final step involves coupling the intermediate compounds under controlled conditions to form the target molecule.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts can enhance reaction rates and selectivity.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-(2-chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-4-methylbenzene-1-sulfonamide” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline or sulfonamide moieties.

    Substitution: Substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, sulfonamides are known for their antimicrobial properties. This compound may exhibit similar activities, making it a candidate for studying antibacterial or antifungal effects.

Medicine

In medicine, sulfonamides have been used as antibiotics

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-(2-chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-4-methylbenzene-1-sulfonamide” likely involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: Sulfonamides are known to inhibit enzymes such as dihydropteroate synthase, which is involved in folate synthesis in bacteria.

    DNA intercalation: The quinoline moiety may intercalate with DNA, disrupting its function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Quinoline derivatives: Compounds such as chloroquine, used as antimalarial agents.

Uniqueness

The uniqueness of “N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-(2-chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-4-methylbenzene-1-sulfonamide” lies in its combined structure, incorporating both sulfonamide and quinoline moieties

Properties

Molecular Formula

C26H22Cl2N4O4S

Molecular Weight

557.4 g/mol

IUPAC Name

2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C26H22Cl2N4O4S/c1-17-7-10-21(11-8-17)37(34,35)32(23-14-20(27)9-12-24(23)36-2)16-25(33)31-29-15-19-13-18-5-3-4-6-22(18)30-26(19)28/h3-15H,16H2,1-2H3,(H,31,33)/b29-15+

InChI Key

WONXZHOGNANCIM-WKULSOCRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl)C4=C(C=CC(=C4)Cl)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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